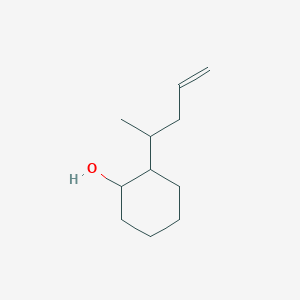
2-(Pent-4-en-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-4-en-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C11H20O It is a cyclohexanol derivative with a pentenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-2-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a suitable pentenyl reagent under controlled conditions. One common method involves the use of a Grignard reagent, such as pent-4-en-2-ylmagnesium bromide, which reacts with cyclohexanone to form the desired product. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-en-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Pent-4-en-2-yl)cyclohexanone.
Reduction: Formation of 2-(Pent-4-en-2-yl)cyclohexane.
Substitution: Formation of 2-(Pent-4-en-2-yl)cyclohexyl chloride or bromide.
Scientific Research Applications
2-(Pent-4-en-2-yl)cyclohexan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-4-en-2-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: A related compound with a similar cyclohexanol structure but without the pentenyl substituent.
Cyclohexanol: The parent compound without any substituents.
4-Penten-1-ol: A compound with a similar pentenyl group but without the cyclohexanol structure.
Uniqueness
2-(Pent-4-en-2-yl)cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and pentenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-pent-4-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h3,9-12H,1,4-8H2,2H3 |
InChI Key |
KNBJQMVXKBZXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)C1CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


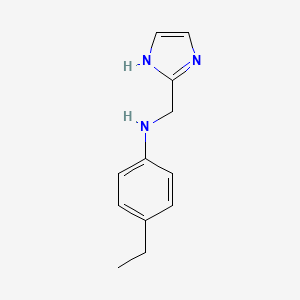


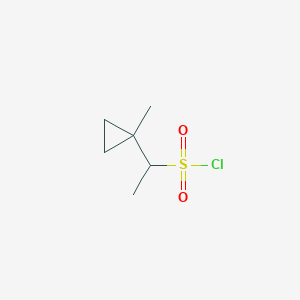

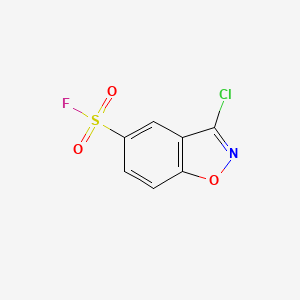
![4-[5-(5-Aminopentyl)-1,2,4-oxadiazol-3-yl]-2-methoxyphenol](/img/structure/B13257847.png)
![N,N-Dimethyl-2-[(octan-2-yl)amino]acetamide](/img/structure/B13257855.png)
![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B13257863.png)
![3-([(2-Methylpropyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B13257864.png)
![2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13257872.png)
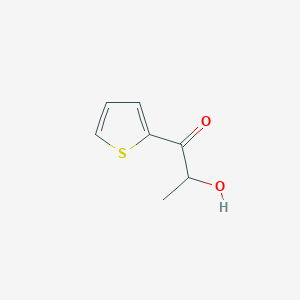
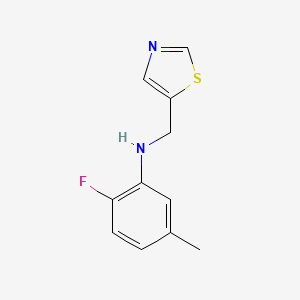
![4,5,11-Triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene](/img/structure/B13257891.png)
